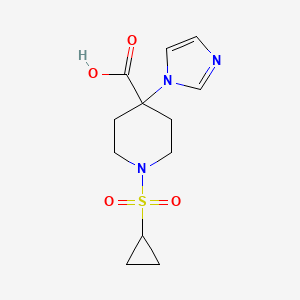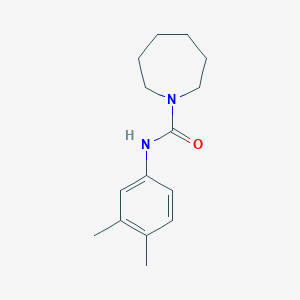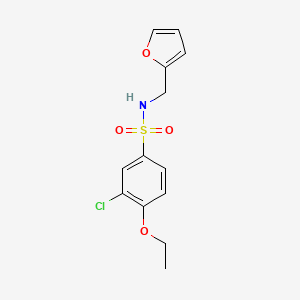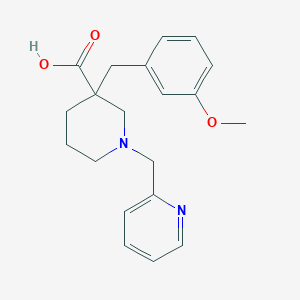
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, also known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPC is a piperidine derivative that is commonly used as a research tool in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been extensively used as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the effects of neurotransmitters on neuronal activity. It has also been used to investigate the role of ion channels in the regulation of neuronal excitability. In pharmacology, this compound has been used to screen potential drug candidates for their ability to bind to specific receptors. In biochemistry, this compound has been used to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to act as a competitive antagonist of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of neuronal activity and is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a high binding affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions. However, there are also limitations to its use. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, its effects can be influenced by various factors such as pH and temperature, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of this compound in the treatment of various neurological disorders. Additionally, the use of this compound as a tool for studying the structure and function of proteins could lead to new insights into the mechanisms of various biological processes. Overall, the study of this compound has the potential to contribute significantly to our understanding of the complex biological systems that underlie human health and disease.
Synthesemethoden
The synthesis of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(cyclopropylsulfonyl)piperidine with 1H-imidazole-1-carboxylic acid under specific conditions. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-11(17)12(14-8-5-13-9-14)3-6-15(7-4-12)20(18,19)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKXAKIDQWIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)

![2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)